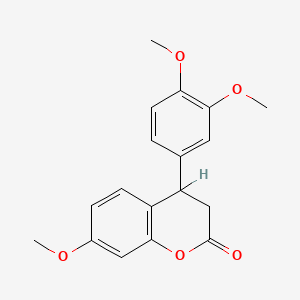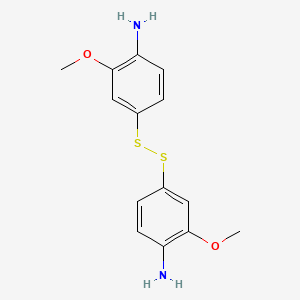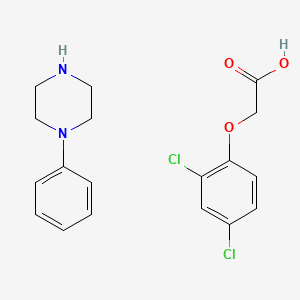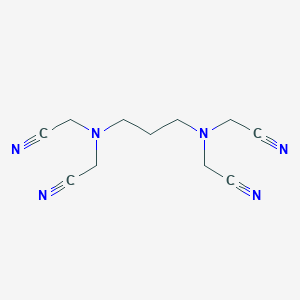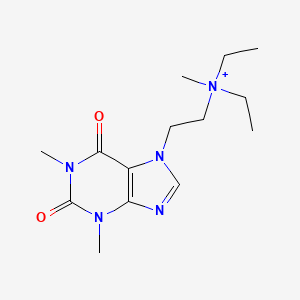
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core, a methoxy group, and a hydroxy(oxido)amino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Benzylideneamino Group: The benzylideneamino group can be formed through a condensation reaction between an aldehyde and an amine.
Introduction of the Hydroxy(oxido)amino Group: This group can be introduced through a nitration reaction followed by reduction to form the hydroxy(oxido)amino substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to form the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar core structure and exhibit similar biological activities.
Furochromenes: Other furochromene derivatives may have different substituents but share the same core structure.
Benzylideneamino Compounds: Compounds with benzylideneamino groups may exhibit similar reactivity and biological properties.
Uniqueness
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
78439-73-3 |
|---|---|
Molekularformel |
C19H12N2O6 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
9-methoxy-4-[(4-nitrophenyl)methylideneamino]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H12N2O6/c1-25-19-17-14(8-9-26-17)16(13-6-7-15(22)27-18(13)19)20-10-11-2-4-12(5-3-11)21(23)24/h2-10H,1H3 |
InChI-Schlüssel |
KGOYWTIRYPAGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)
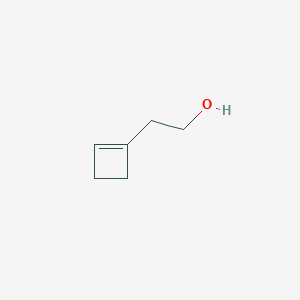

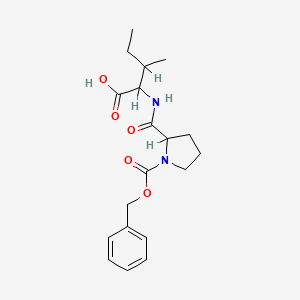
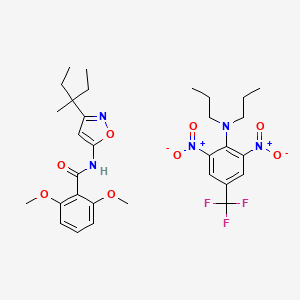
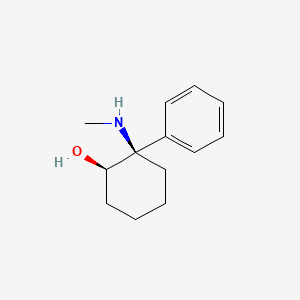


![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
